N-(1,3-thiazol-2-yl)benzamide
Overview
Description
N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.03573406 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-(1,3-Thiazol-2-yl)benzamide, also known as Benzamide, N-2-thiazolyl-, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . As a result, the production of these lipid compounds, which are involved in inflammation and pain signaling, is reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of pro-inflammatory mediators like thromboxane and prostaglandins . This can have downstream effects such as reduced inflammation and pain.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators . This results in molecular and cellular effects such as reduced inflammation and pain. In vitro studies have shown that similar compounds demonstrate excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities
Cellular Effects
Some thiazole derivatives have shown promising antibacterial activity against both Gram-negative and Gram-positive bacteria
Molecular Mechanism
Thiazole derivatives have been associated with various mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-7H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQBDADQAVXTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314530 | |
Record name | N-2-Thiazolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-82-2 | |
Record name | N-2-Thiazolylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13053-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Thiazolylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,3-Thiazol-2-yl)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFV4CSS5QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of hydrogen bonding affect the crystal packing of N-(1,3-thiazol-2-yl)benzamide derivatives?
A: Hydrogen bonding plays a crucial role in the crystal structures of these compounds. In this compound, pairs of N—H⋯N hydrogen bonds link molecules together, forming inversion dimers. [] This motif is also observed in the 2-fluoro derivative. [] The introduction of other functional groups can lead to additional hydrogen bonding interactions. For instance, in 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide monohydrate, the water molecule engages in N—H⋯O, O—H⋯N and O—H⋯O hydrogen bonds with the benzamide molecules, influencing the overall crystal packing. []
Q2: Have any this compound derivatives been investigated for biological activity?
A: Yes, a derivative named NTB451 (4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide) has shown potential as a necroptosis inhibitor. [] Necroptosis is a type of programmed cell death involved in various diseases. NTB451 demonstrated inhibitory activity against necroptosis induced by factors like TNF-α and TLR agonists. []
Q3: What is the proposed mechanism of action for NTB451's inhibitory effect on necroptosis?
A: Research suggests that NTB451 targets RIPK1 (Receptor-interacting serine/threonine-protein kinase 1), a key protein involved in the necroptosis signaling pathway. [] Specifically, NTB451 is believed to inhibit the phosphorylation and oligomerization of MLKL (Mixed lineage kinase domain like), events downstream of RIPK1 activation. [] This inhibition is linked to NTB451's ability to disrupt the formation of the RIPK1-RIPK3 complex, another crucial step in the necroptosis cascade. []
Q4: What experimental evidence supports RIPK1 as a target for NTB451?
A: Several studies using siRNA-mediated RIPK1 knockdown, drug affinity responsive target stability assays, and molecular dynamics simulations have provided evidence for the interaction between NTB451 and RIPK1. [] These findings suggest a direct interaction between NTB451 and RIPK1, ultimately leading to the inhibition of necroptosis. []
Q5: Beyond NTB451, what other modifications have been explored in the structure of this compound?
A: Researchers have synthesized novel this compound derivatives by incorporating oxadiazole scaffolds. [] These modifications aim to investigate the structure-activity relationships and potentially identify compounds with improved pharmacological properties. While specific details about the activity of these novel derivatives are not provided in the abstract, this line of research highlights the ongoing interest in exploring the therapeutic potential of compounds based on the this compound scaffold. []
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